molecular formula C14H19NO3 B14142201 Ethyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate CAS No. 89228-17-1

Ethyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate

Katalognummer: B14142201
CAS-Nummer: 89228-17-1
Molekulargewicht: 249.30 g/mol
InChI-Schlüssel: IZZURGYZHVNDGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate is an organic compound with a complex structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate typically involves the reaction of ethyl carbamate with a substituted phenyl compound. One common method involves the use of carbamoylation reactions, where a carbamic acid intermediate is formed and then reacted with an alcohol or amine to produce the desired carbamate . The reaction conditions often include the use of catalysts such as indium triflate or tin-catalyzed transcarbamoylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar carbamoylation techniques. The process typically requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents such as toluene or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Ethyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or modulating signaling pathways involved in inflammation and cell survival . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other carbamates such as methyl carbamate and propyl carbamate . These compounds share similar structural features but may differ in their specific chemical properties and applications.

Uniqueness

Ethyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity . This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

89228-17-1

Molekularformel

C14H19NO3

Molekulargewicht

249.30 g/mol

IUPAC-Name

ethyl N-[4-methyl-2-(3-oxobutyl)phenyl]carbamate

InChI

InChI=1S/C14H19NO3/c1-4-18-14(17)15-13-8-5-10(2)9-12(13)7-6-11(3)16/h5,8-9H,4,6-7H2,1-3H3,(H,15,17)

InChI-Schlüssel

IZZURGYZHVNDGX-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)NC1=C(C=C(C=C1)C)CCC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.